tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate
Description
This spirocyclic carbamate derivative features a 1,8-dioxaspiro[4.5]decane core substituted with a methoxy group at position 6 and an N-methylcarbamate moiety at position 2. Spirocyclic systems like this are valued in medicinal chemistry for their conformational rigidity, which can improve target binding and metabolic resistance .
Properties
Molecular Formula |
C15H27NO5 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
tert-butyl N-(6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H27NO5/c1-14(2,3)21-13(17)16(4)11-8-15(20-9-11)6-7-19-10-12(15)18-5/h11-12H,6-10H2,1-5H3 |
InChI Key |
RYSOVKDJRIIYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(CCOCC2OC)OC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate involves several steps. One common synthetic route includes the reaction of a spirocyclic ketone with tert-butyl N-methylcarbamate under specific conditions . The reaction typically requires the use of a base, such as potassium carbonate, and an organic solvent, such as dichloromethane . The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s spirocyclic framework is shared with related molecules, but substituent variations significantly alter properties:
Hydrogen Bonding and Crystal Packing
- N-Pivaloylhydroxylamine exhibits intermolecular N–H···O and O–H···O bonds, forming ribbons (N–H···O: 2.01 Å, O–H···O: 1.74 Å) .
- The hydroxy-substituted spirocarbamate () likely forms similar interactions, whereas the methoxy group in the target compound may reduce H-bonding capacity, favoring hydrophobic packing or altered solubility.
Reactivity and Stability
- N-Methylcarbamate vs.
- Methoxy vs. Hydroxy : Methoxy’s electron-donating effect may alter ring electronics, affecting reactivity in further functionalization (e.g., alkylation or oxidation).
Implications for Drug Design
- Solubility Trade-offs : Methoxy substitution may reduce aqueous solubility compared to hydroxy analogs, necessitating formulation optimizations.
- Metabolic Stability : The tert-butyl group and N-methylation could mitigate oxidative metabolism, extending half-life .
Biological Activity
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate, with the CAS number 2059933-20-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 301.38 g/mol. The structure includes a spirocyclic moiety that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2059933-20-7 |
| Molecular Formula | C₁₅H₂₇NO₅ |
| Molecular Weight | 301.38 g/mol |
Biological Activity
Research into the biological activity of this compound is limited but suggests several potential therapeutic applications:
1. Neuroprotective Effects
Studies indicate that compounds with similar structures exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, compounds derived from spirocyclic frameworks have shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO) activities, which are critical in managing conditions like Alzheimer's disease and Parkinson's disease.
2. Antioxidant Activity
The presence of methoxy groups in the structure may enhance antioxidant capabilities, potentially reducing oxidative stress in neuronal cells. This is crucial for protecting against cellular damage associated with neurodegeneration.
Case Studies
While direct studies on this compound are scarce, related compounds have been evaluated:
Case Study 1: Neuroprotective Activity
A study on similar dioxaspiro compounds demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest that this compound may exhibit comparable effects.
Case Study 2: Cholinergic Modulation
Another study highlighted the role of carbamate derivatives in enhancing cholinergic transmission by inhibiting AChE activity. This mechanism is vital for improving cognitive function in dementia models.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit AChE and MAO, leading to increased levels of neurotransmitters such as acetylcholine and serotonin.
- Antioxidative Mechanisms : The methoxy groups likely contribute to scavenging free radicals, thus protecting neuronal integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
